molecular formula C14H15N3O4 B5603672 2-(2,6-dimethylphenoxy)-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetamide

2-(2,6-dimethylphenoxy)-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetamide

Cat. No.: B5603672
M. Wt: 289.29 g/mol
InChI Key: YNVCMXOEZOGMJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,6-dimethylphenoxy)-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetamide is a useful research compound. Its molecular formula is C14H15N3O4 and its molecular weight is 289.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 289.10625597 g/mol and the complexity rating of the compound is 465. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

Research has explored the synthesis of pyrimidinone and oxazinone derivatives, focusing on their antimicrobial properties. A study by Hossan et al. (2012) detailed the creation of these compounds as potential antimicrobial agents, demonstrating good antibacterial and antifungal activities comparable to reference drugs like streptomycin and fusidic acid (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).

Neuroinflammation Imaging

Dollé et al. (2008) reported on the radiosynthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with PET, which is part of a novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides. This compound was designed for in vivo imaging of neuroinflammatory processes, showcasing the potential of these derivatives in neuroimaging applications (Dollé, Hinnen, Damont, Kuhnast, Fookes, Pham, Tavitian, & Katsifis, 2008).

Antitumor Activity

Fahim, Elshikh, and Darwish (2019) explored the antitumor potential of novel pyrimidiopyrazole derivatives, highlighting the synthesis and in vitro antitumor activity against HepG2 cell lines. The study emphasized the significance of these compounds in cancer research, with some demonstrating outstanding efficacy (Fahim, Elshikh, & Darwish, 2019).

Anti-Inflammatory and Analgesic Agents

Abu‐Hashem et al. (2020) synthesized novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone. These compounds were evaluated for their cyclooxygenase inhibition, along with analgesic and anti-inflammatory activities, indicating their potential as COX-2 selective inhibitors with significant therapeutic effects (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Organic Synthesis and Chemical Structures

Studies have also focused on the synthesis of various heterocyclic derivatives of guanidine and their structural analysis. Banfield, Fallon, and Gatehouse (1987) discussed the formation and X-ray structure determination of pyrimidine derivatives, contributing to the understanding of their chemical structures and potential applications in organic synthesis (Banfield, Fallon, & Gatehouse, 1987).

Properties

IUPAC Name

2-(2,6-dimethylphenoxy)-N-(2,4-dioxo-1H-pyrimidin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4/c1-8-4-3-5-9(2)12(8)21-7-11(18)16-10-6-15-14(20)17-13(10)19/h3-6H,7H2,1-2H3,(H,16,18)(H2,15,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNVCMXOEZOGMJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NC2=CNC(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.